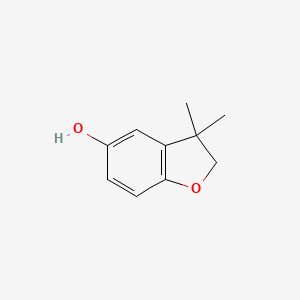
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
Descripción general
Descripción
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This specific compound is characterized by the presence of two methyl groups at the 3-position and a hydroxyl group at the 5-position of the dihydrobenzofuran ring.
Mecanismo De Acción
Target of Action
Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit a wide range of biological activities . They have been used in the treatment of various diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to interact with various targets, leading to changes in cellular processes . For instance, some benzofuran derivatives have shown antimicrobial activity, indicating their interaction with microbial targets .
Biochemical Pathways
Benzofuran derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .
Result of Action
Benzofuran derivatives have been associated with a variety of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Action Environment
The biological activity of benzofuran derivatives suggests that they may be influenced by various environmental factors .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran are not fully understood yet. It is known that most benzofuran compounds have strong biological activities . For example, some benzofuran derivatives have been found to exhibit antiviral effects .
Cellular Effects
. For instance, some benzofuran derivatives have been found to exhibit cytotoxic effects .
Molecular Mechanism
The molecular mechanism of action of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is not yet fully understood. Benzofuran compounds are known to interact with various biomolecules . For example, some benzofuran derivatives have been found to exhibit antiviral activity, suggesting that they may interact with viral proteins or enzymes .
Temporal Effects in Laboratory Settings
The temporal effects of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran in laboratory settings are not well documented. It is known that benzofuran compounds can have long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran at different dosages in animal models are not well documented. It is known that benzofuran compounds can have significant effects in animal models .
Metabolic Pathways
The metabolic pathways that 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is involved in are not well understood. Benzofuran compounds are known to interact with various enzymes and cofactors .
Transport and Distribution
The transport and distribution of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran within cells and tissues are not well documented. Benzofuran compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
The subcellular localization of 3,3-Dimethyl-5-hydroxy-2,3-dihydrobenzofuran is not well understood. Benzofuran compounds are known to be involved in various cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves the use of transition-metal catalysis for the cyclization of aryl acetylenes. This method is advantageous due to its high yield and fewer side reactions .
Análisis De Reacciones Químicas
Types of Reactions: 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form corresponding ketones or quinones.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted benzofuran derivatives.
Aplicaciones Científicas De Investigación
3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals
Comparación Con Compuestos Similares
- 2,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL
- 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-7-OL
- 2,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-6-OL
Comparison: 3,3-DIMETHYL-2,3-DIHYDRO-1-BENZOFURAN-5-OL is unique due to the specific positioning of the hydroxyl group at the 5-position and the two methyl groups at the 3-position. This structural arrangement contributes to its distinct biological activities and chemical reactivity. Compared to other similar compounds, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for various scientific research applications .
Propiedades
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-5-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,11H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNUJBALSVICIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C1C=C(C=C2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36687-04-4 | |
| Record name | 3,3-dimethyl-2,3-dihydro-1-benzofuran-5-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Hydroxy-6-[2-(4-hydroxy-phenyl)-vinyl]-benzoic acid methyl ester](/img/structure/B3132274.png)
![2-(2-Benzo[1,3]dioxol-5-yl-vinyl)-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132282.png)
![2-[2-(3,4-Dihydroxy-phenyl)-vinyl]-6-hydroxy-benzoic acid ethyl ester](/img/structure/B3132288.png)
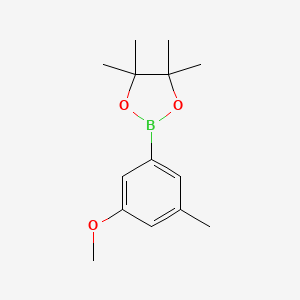
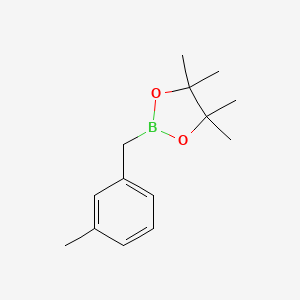
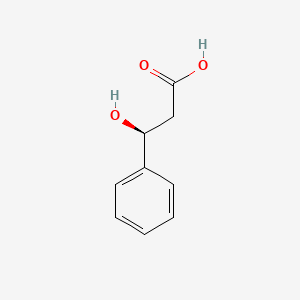

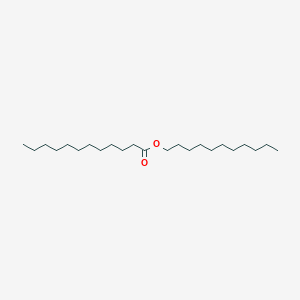

![2-methoxy-6-[2-(4-methoxyphenyl)ethyl]benzoic Acid](/img/structure/B3132323.png)
![3-[(4-Nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3132338.png)
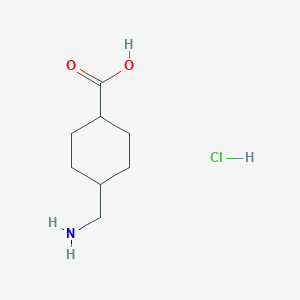
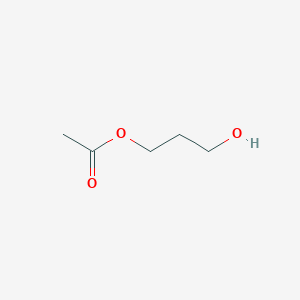
![Acetic acid, [1-(phenylmethyl)-2(1H)-pyridinylidene]-, ethyl ester](/img/structure/B3132356.png)
